molecular formula C19H20FN3OS2 B4573064 4-(4-ethoxyphenyl)-5-{2-[(3-fluorobenzyl)thio]ethyl}-4H-1,2,4-triazole-3-thiol

4-(4-ethoxyphenyl)-5-{2-[(3-fluorobenzyl)thio]ethyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B4573064
M. Wt: 389.5 g/mol
InChI Key: ZCQPVQQCDXLVCT-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-5-{2-[(3-fluorobenzyl)thio]ethyl}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H20FN3OS2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.10318278 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Several studies have reported on the synthesis and characterization of triazole derivatives, highlighting their relevance in scientific research. The synthesis of triazole derivatives, including processes for ethyl 2-triazolyl-2-oxoacetate derivatives and their spectroscopic and X-ray characterization, has been reported, demonstrating the compounds' ability to form self-assembled structures through specific interactions (Ahmed et al., 2020). These interactions were thoroughly analyzed using Hirshfeld surface analysis and density functional theory (DFT) calculations, providing insights into their nucleophilic/electrophilic nature and interaction energies.

Molecular Stability and Docking Studies

Molecular stability, conformational analyses, and docking studies of benzimidazole derivatives bearing 1,2,4-triazole as epidermal growth factor receptor (EGFR) inhibitors have been explored. The most stable states of the compounds were identified, and their potential anti-cancer activities were assessed through molecular docking, indicating significant binding affinities and highlighting the compounds' roles as potential anticancer agents (Karayel, 2021).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of new 1,2,4-triazole derivatives have been a subject of research. Some compounds have shown good or moderate activities against various microorganisms and cancer cell lines, suggesting their potential as therapeutic agents (Bektaş et al., 2008). These studies underscore the importance of triazole derivatives in developing new medications with antimicrobial and anticancer properties.

Biothiol Detection in Living Cells

A study on the development of a fluorescent probe for the detection of biothiols in living cells has been reported. This probe, designed to detect cysteine, homocysteine, and glutathione, demonstrates the application of triazole derivatives in diagnostics and analytical chemistry, offering a rapid, sensitive, and selective method for monitoring physiological processes and biological functions (Wang et al., 2017).

Properties

IUPAC Name

4-(4-ethoxyphenyl)-3-[2-[(3-fluorophenyl)methylsulfanyl]ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS2/c1-2-24-17-8-6-16(7-9-17)23-18(21-22-19(23)25)10-11-26-13-14-4-3-5-15(20)12-14/h3-9,12H,2,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQPVQQCDXLVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)CCSCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-ethoxyphenyl)-5-{2-[(3-fluorobenzyl)thio]ethyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-ethoxyphenyl)-5-{2-[(3-fluorobenzyl)thio]ethyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-(4-ethoxyphenyl)-5-{2-[(3-fluorobenzyl)thio]ethyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-(4-ethoxyphenyl)-5-{2-[(3-fluorobenzyl)thio]ethyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-(4-ethoxyphenyl)-5-{2-[(3-fluorobenzyl)thio]ethyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(4-ethoxyphenyl)-5-{2-[(3-fluorobenzyl)thio]ethyl}-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.